Deuterium Kinetic Isotope Effect of 1.57 for N–N Bond Homolysis vs. Protiated Dimethylnitramine
The experimentally measured deuterium kinetic isotope effect (KIE) for the decomposition of dimethylnitramine-d₆ (the target compound) in solution at 240 °C is kH/kD₆ = 1.57, compared with a theoretical maximum primary KIE of 4.21 and a computed secondary KIE of 1.40 for the N–N bond homolysis pathway [1]. This quantitative KIE, absent in the protiated dimethylnitramine (CAS 4164-28-7), directly isolates the secondary isotope effect on N–N bond cleavage and distinguishes the target compound as the only commercially available perdeuterated probe for studying nitramine decomposition kinetics.
| Evidence Dimension | Deuterium kinetic isotope effect on thermal decomposition rate |
|---|---|
| Target Compound Data | Experimental kH/kD₆ = 1.57 at 240 °C in solution; computed secondary KIE = 1.40 |
| Comparator Or Baseline | Protiated dimethylnitramine (CAS 4164-28-7): kH/kH = 1.0 by definition; computed primary KIE for HONO elimination = 4.21 |
| Quantified Difference | Experimental KIE = 1.57-fold rate reduction upon deuteration; secondary KIE accounts for the majority of the observed effect |
| Conditions | Solution-phase decomposition at 240 °C; ab initio DFT calculations at B3LYP/6-31G* level |
Why This Matters
This is the only commercially available standard that enables direct experimental measurement of the secondary β-deuterium isotope effect on N–NO₂ bond homolysis, a mechanistic pathway relevant to the combustion and safety modeling of nitramine explosives (HMX, RDX).
- [1] Johnson, M.A.; Truong, T.N. Ab Initio Density Functional Calculations of Deuterium Kinetic Isotope Effects for Decomposition of Dimethylnitramine. The Journal of Physical Chemistry A 1997, 101 (7), 1261–1266. DOI: 10.1021/jp962326t. View Source
